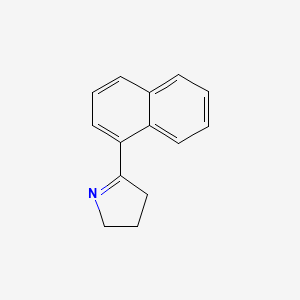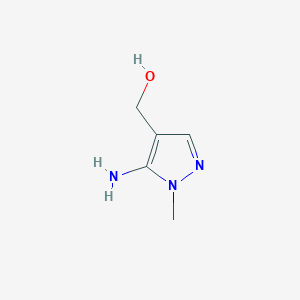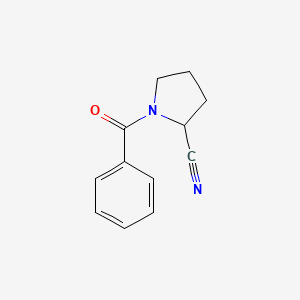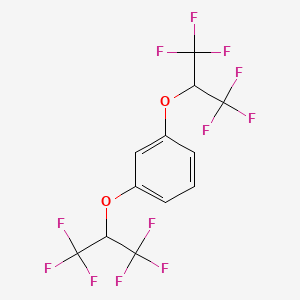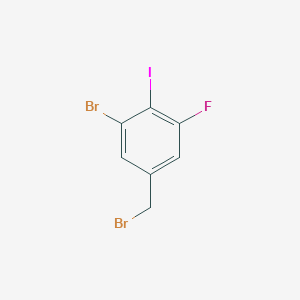
3-Bromo-5-fluoro-4-iodobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoro-4-iodobenzyl bromide is an organohalide compound with the molecular formula C7H3Br2FI. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzyl group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-iodobenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Halogenation of Benzyl Derivatives: The initial step involves the selective halogenation of a benzyl derivative to introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring.
Bromination Reaction: The final step involves the bromination of the benzyl group using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluoro-4-iodobenzyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (Pd/C, Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzylamine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 3-Bromo-5-fluoro-4-iodobenzyl bromide is used as a building block for the synthesis of more complex molecules. Its multiple halogen atoms make it a versatile intermediate for various functionalization reactions.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluoro-4-iodobenzyl bromide in chemical reactions involves the activation of the benzyl bromide group, making it susceptible to nucleophilic attack. The presence of electron-withdrawing halogen atoms on the benzene ring further enhances its reactivity by stabilizing the transition state during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-fluorobenzyl bromide
- 5-Fluoro-2-iodobenzyl bromide
- 4-Iodo-3-bromobenzyl bromide
Uniqueness
3-Bromo-5-fluoro-4-iodobenzyl bromide is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H4Br2FI |
|---|---|
Peso molecular |
393.82 g/mol |
Nombre IUPAC |
1-bromo-5-(bromomethyl)-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
Clave InChI |
UJONKHWGPTWDJE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)I)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


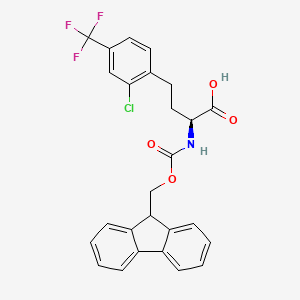
![4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)


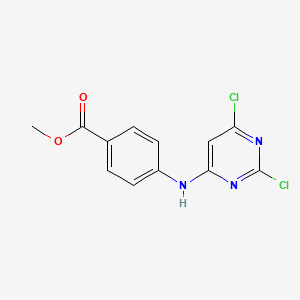
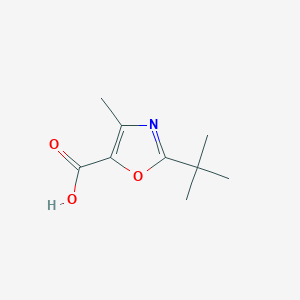
![(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole](/img/structure/B12836836.png)
![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)

